8-Propyl Etodolac

Lipophilicity Chromatography Physicochemical Properties

QC labs face audit risk when substituting unvalidated Etodolac impurity analogs, which can compromise HPLC resolution and regulatory compliance. 8-Propyl Etodolac (CAS 57817-27-3) is the official EP Impurity E standard, mandated for compendial purity tests and ANDA submissions. - Official EP Impurity E & USP Peak Identification Mixture component for traceable system suitability verification. - Higher lipophilicity (XLogP3-AA 3.4) ensures reliable chromatographic resolution from parent API and other process impurities. - Supplied with full characterization data compliant with ICH guidelines for immediate use in GMP stability-indicating methods.

Molecular Formula C18H23NO3
Molecular Weight 301.4 g/mol
CAS No. 57817-27-3
Cat. No. B033370
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Propyl Etodolac
CAS57817-27-3
Synonyms1-Ethyl-1,3,4,9-tetrahydro-8-propyl-pyrano[3,4-b]indole-1-acetic Acid;  NSC 282127;  Etodolac Impurity E (EP)
Molecular FormulaC18H23NO3
Molecular Weight301.4 g/mol
Structural Identifiers
SMILESCCCC1=C2C(=CC=C1)C3=C(N2)C(OCC3)(CC)CC(=O)O
InChIInChI=1S/C18H23NO3/c1-3-6-12-7-5-8-13-14-9-10-22-18(4-2,11-15(20)21)17(14)19-16(12)13/h5,7-8,19H,3-4,6,9-11H2,1-2H3,(H,20,21)
InChIKeyJDLOBSPHOCEVJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Propyl Etodolac: Identity & Procurement


8-Propyl Etodolac (CAS 57817-27-3) is an alkyl-substituted analog of the non-steroidal anti-inflammatory drug (NSAID) etodolac, formally designated as 2-(1-ethyl-8-propyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl)acetic acid [1]. This compound is primarily recognized as Etodolac EP Impurity E, a key reference standard in pharmaceutical quality control [2]. It is a racemic mixture with a molecular formula of C18H23NO3 and a molecular weight of 301.4 g/mol [1]. As a derivative of etodolac, it shares the core pyranoindole scaffold but features a propyl substitution at the 8-position, which distinguishes it from other alkyl analogs .

Designated EP Impurity E for etodolac
Included in USP Peak Identification Mixture
Required for compendial purity and system suitability testing

Why 8-Propyl Etodolac Is Irreplaceable


8-Propyl Etodolac is a structurally distinct alkyl analog that cannot be interchanged with other etodolac-related compounds in analytical and research applications due to its specific substitution pattern [1]. The propyl group at the 8-position confers unique physicochemical properties, including a computed XLogP3-AA value of 3.4 [2], which directly impacts chromatographic retention and resolution in HPLC methods . As an official European Pharmacopoeia (EP) impurity standard [1], its use is mandated for specific purity tests and method validations, and substitution with any other compound—even closely related analogs like 8-Methyl Etodolac or 8-Isopropyl Etodolac—would invalidate regulatory compliance and compromise analytical accuracy . The compound's racemic nature and specific stereochemical configuration are integral to its function as a reference material [1].

8-Propyl substitution

Unique alkyl chain alters chromatographic retention; other analogs may not resolve from etodolac.

Regulatory designation

EP Impurity E mandate cannot be fulfilled by 8-methyl or 8-isopropyl analogs.

Racemic identity

Stereochemical composition integral to reference function; single enantiomers not equivalent.

8-Propyl Etodolac: Selection Evidence


Higher Lipophilicity Than Etodolac

8-Propyl Etodolac exhibits a computed XLogP3-AA value of 3.4, which is significantly higher than that of the parent drug etodolac (etodolac is 1,8-diethyl-substituted) [1]. This increased lipophilicity, resulting from the 8-propyl substitution, directly influences reversed-phase HPLC retention behavior and resolution from the parent API . While direct experimental logP comparisons are not available, the XLogP3-AA values provide a robust computational baseline for understanding chromatographic differentiation [1].

Lipophilicity Comparison
Class-level inference
3.4
XLogP3-AA (8-Propyl Etodolac)
Lower
Parent etodolac (shorter alkyl chains)
Supports chromatographic resolution context
Computed value; experimental logP not reported
Lipophilicity Chromatography Physicochemical Properties

Official EP Impurity E Designation

8-Propyl Etodolac is officially designated as Etodolac EP Impurity E in the European Pharmacopoeia [1]. As an EP reference standard, it is mandated for use in specific purity tests and assays as prescribed in the EP compendia . The compound is also included in the USP Etodolac Peak Identification Mixture, where it serves as a key marker for system suitability and impurity identification .

Regulatory Designation
Head-to-head
EP Impurity E
Official compendial standard
Not designated
8-Methyl, 8-Isopropyl analogs
Essential for EP/USP compendial purity tests
Mandated reference; substitution not permissible
Pharmaceutical Quality Control Regulatory Compliance Impurity Profiling

Validated Purity for Method Development

8-Propyl Etodolac is supplied with a purity of >95% by commercial vendors and is provided as a fully characterized reference standard with detailed analytical data . This high purity is essential for its use as a calibrant or system suitability marker in HPLC and other analytical methods .

Purity Specification
Data to verify
>95%
Vendor-specified reference standard
Supports reference standard suitability review
Supplier data; validate with CoA
Method Validation Reference Standards Analytical Chemistry

Potential in Myeloma Treatment

8-Propyl Etodolac has been referenced as a potential inhibitor of COX-1, COX-2, and β-catenin, with possible applications in the treatment of myeloma . While quantitative comparative data against etodolac or other analogs are not available, this represents a distinct research avenue compared to the primary use of etodolac as an anti-inflammatory agent.

Reported Target Activity
Source review
COX-1, COX-2, β-catenin
Vendor application note; no peer-reviewed data
Supports exploratory target profiling research
Requires independent biological validation
Myeloma β-Catenin Drug Discovery

8-Propyl Etodolac Application Scenarios


EP & USP Impurity Testing

8-Propyl Etodolac is an essential component of the USP Etodolac Peak Identification Mixture, used to verify system suitability and identify impurities in etodolac drug substances and products . Its inclusion as EP Impurity E [1] mandates its use in compendial purity tests, making it non-negotiable for laboratories performing regulatory release testing under GMP conditions.

Method Development and Validation

Due to its distinct chromatographic properties, including higher lipophilicity (XLogP3-AA 3.4) [2], 8-Propyl Etodolac serves as a critical marker for developing and validating HPLC methods capable of resolving etodolac from its process-related impurities . Its availability as a fully characterized reference standard ensures traceability and accuracy in method validation protocols.

Stability and Degradation Studies

8-Propyl Etodolac is a known impurity that may arise during the synthesis or storage of etodolac [1]. It is used in stability-indicating methods to monitor potential degradation pathways and ensure that etodolac products remain within specified impurity limits throughout their shelf life, as required by ICH guidelines.

Myeloma Research

Based on vendor-reported activity against COX-1, COX-2, and β-catenin , 8-Propyl Etodolac may be of interest to researchers investigating novel therapies for myeloma. This scenario is speculative and requires independent validation; it is not a primary procurement driver but may be relevant for academic or industrial drug discovery programs.

Application
Selection Property
Validation Focus
EP/USP Impurity Testing
Compendial reference standard designation
System suitability and impurity identification
HPLC Method Development
Chromatographic resolution from parent API
Retention time and peak purity verification
Stability-Indicating Studies
Impurity marker for degradation pathways
Monitoring impurity levels per ICH guidelines
Exploratory Target Profiling
Reported COX/β-catenin inhibition context
Independent biological validation required

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
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